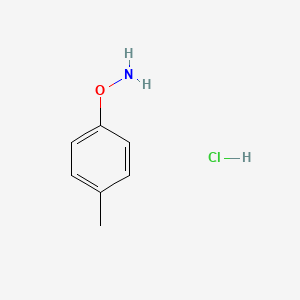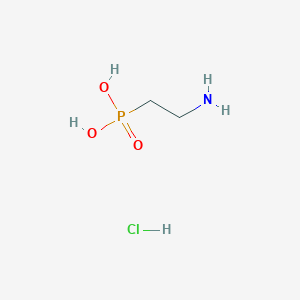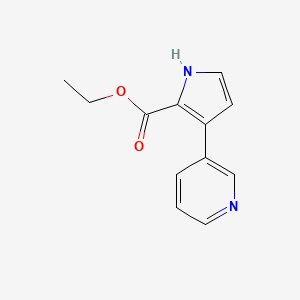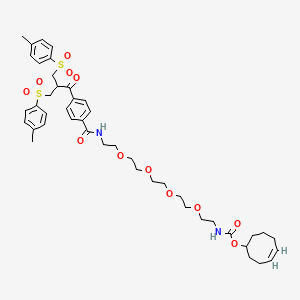
o-(p-Tolyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(p-Tolyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a p-tolyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-(p-Tolyl)hydroxylamine hydrochloride typically involves the reaction of p-toluidine with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Reaction of p-toluidine with hydroxylamine hydrochloride:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-(p-Tolyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and acid chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
o-(p-Tolyl)hydroxylamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of o-(p-Tolyl)hydroxylamine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The hydroxylamine group can also form stable complexes with metal ions, which can be exploited in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations .
Comparison with Similar Compounds
Hydroxylamine hydrochloride: A simpler derivative of hydroxylamine without the p-tolyl group.
p-Toluidine: The parent compound from which o-(p-Tolyl)hydroxylamine hydrochloride is derived.
Nitroso-p-toluidine: An oxidized form of p-toluidine.
Uniqueness: this compound is unique due to the presence of both the hydroxylamine and p-tolyl groups, which impart distinct chemical properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
O-(4-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,8H2,1H3;1H |
InChI Key |
MUDUEUZSAGAOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)

![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)



![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)


![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)

